molecular formula C6H6FNO B1603189 5-Fluoro-2-methylpyridine 1-oxide CAS No. 45673-79-8

5-Fluoro-2-methylpyridine 1-oxide

Cat. No.: B1603189
CAS No.: 45673-79-8
M. Wt: 127.12 g/mol
InChI Key: RIUFOUJMGXWZCJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylpyridine 1-oxide is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylpyridine 1-oxide typically involves the fluorination of 2-methylpyridine followed by oxidation. One common method is the Balz-Schiemann reaction, where 2-methylpyridine is first diazotized and then treated with a fluorinating agent such as sodium tetrafluoroborate. The resulting 5-fluoro-2-methylpyridine is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylpyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol or amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: 5-Fluoro-2-methylpyridine alcohol or amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-methylpyridine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylpyridine 1-oxide involves its interaction with molecular targets through its fluorine atom and oxide group. The electron-withdrawing fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The oxide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylpyridine
  • 2-Fluoro-3-methylpyridine
  • 5-Fluoro-3-methylpyridine

Uniqueness

5-Fluoro-2-methylpyridine 1-oxide is unique due to the presence of both a fluorine atom and an oxide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUFOUJMGXWZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599235
Record name 5-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45673-79-8
Record name 5-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of 5-fluoro-2-picoline obtained in Step 4, at 0° C., was added, with vigorous stirring, a cold solution of 40% peracetic acid (prepared by carefully adding 50 mL of 30% hydrogen peroxide solution to 150 mL of glacial acetic acid). The reaction mixture was heated at reflux temperature (50° C.) for 4 days and then poured into 600 mL of ice water. The aqueous mixture was adjusted to pH 9 by the addition of potassium carbonate and then was stirred at ambient temperature for 4 hours. The aqueous solution was continuously extracted with methylene chloride for 24 hours and the methylene chloride extract was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford 30.8 g (22% yield) of the title compound; MS DCI-NH3M/Z: 128 (M+H)+ base; 1H NMR (CDCl3) d 2.48 (s, 3H), 7.00 (ddd, 1H), 7.22 (dd, 1H), 8.22 (dd, 1H).
Quantity
0 (± 1) mol
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reactant
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peracetic acid
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0 (± 1) mol
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reactant
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50 mL
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150 mL
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[Compound]
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ice water
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600 mL
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0 (± 1) mol
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Yield
22%

Synthesis routes and methods II

Procedure details

Preparation of 5-fluoro-2-picoline was based on E. J. Blanz, F. A. French, J. R. DoAmaral and D. A. French, J. Med. Chem. 1970, 13, 1124–1130. 5-Amino-2-picoline (12.5 g) in ethanol (105 ml) and 50% fluoroboric acid (44.5 ml) was stirred at −5° C. and treated dropwise over 45 mins. with n-butyl nitrite (31.25 ml). The solution was maintained at this temp. for 3 hours, treated with ether (100 ml, precooled to −20° C.) and the solid filtered off, quickly transferred to a flask and covered with hexane (precooled to −20° C.). After allowing to warm to approx. 20° C. and standing for 3 days the hexane was decanted and 2M NaOH solution added until basic (pH10). The mixture was filtered and the filtrate extracted with dichloromethane (10×200 ml). The organic solution was dried, evaporated to 200 ml and treated with m-chloroperbenzoic acid (26.5 g). After stirring 16 hours the solution was washed with excess aqueous sodium bicarbonate and the aqueous re-extracted with dichloromethane (10×200 ml). The organic fraction was dried and evaporated and the residue chromatographed (15% EtOH/EtOAc) to give the product (5.5 g).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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12.5 g
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Two
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44.5 mL
Type
solvent
Reaction Step Two
Quantity
31.25 mL
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reactant
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Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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